molecular formula C12H10FNO3 B1351375 ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 199603-85-5

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1351375
CAS No.: 199603-85-5
M. Wt: 235.21 g/mol
InChI Key: IETRZXCTCCBKSO-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester group at the 2-position of the indole ring.

Biochemical Analysis

Biochemical Properties

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a reactant in the preparation of inhibitors for cytosolic phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids . This interaction suggests that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated antiviral activity by inhibiting viral replication and modulating host cell responses . Additionally, these compounds can affect cell proliferation and apoptosis, making them potential candidates for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds with target proteins, altering their conformation and activity . By inhibiting specific enzymes, such as cytosolic phospholipase A2, this compound can reduce the production of inflammatory mediators and modulate immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that indole derivatives can degrade under certain conditions, affecting their bioactivity . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and antiviral activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioactivity . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to particular cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . These localizations can affect the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl 5-fluoroindole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where the indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 5-fluoro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 5-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
  • Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
  • Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

Uniqueness

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the presence of the formyl group at the 3-position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the formyl group or have different substituents at the 3-position .

Properties

IUPAC Name

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETRZXCTCCBKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402269
Record name ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199603-85-5
Record name ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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